4-Bromo-1-ethyl-1H-pyrazole-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1-ethyl-1H-pyrazole-5-carbonitrile is a heterocyclic organic compound that belongs to the pyrazole family. This compound is characterized by the presence of a bromine atom at the 4th position, an ethyl group at the 1st position, and a cyano group at the 5th position of the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-ethyl-1H-pyrazole-5-carbonitrile typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-bromo-1-ethyl-1H-pyrazole with cyanogen bromide under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile, with the presence of a base like triethylamine to facilitate the formation of the cyano group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1-ethyl-1H-pyrazole-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Various substituted pyrazoles.
Oxidation Products: Oxidized derivatives with additional functional groups.
Reduction Products: Reduced forms with altered electronic properties.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-1-ethyl-1H-pyrazole-5-carbonitrile involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing its normal function. This interaction can lead to the inhibition of metabolic pathways, which is useful in therapeutic applications .
Comparison with Similar Compounds
- 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid
- 4-Bromo-1H-pyrazole-5-carbonitrile
- 4-Bromo-1H-pyrazole-3-carbonitrile
Comparison: 4-Bromo-1-ethyl-1H-pyrazole-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted applications .
Properties
IUPAC Name |
4-bromo-2-ethylpyrazole-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3/c1-2-10-6(3-8)5(7)4-9-10/h4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGBGGGTWYSOAKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)Br)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.